Stereochemical Specificity: D,D vs. L,L Configuration for Biological Target Engagement
The (R,R) absolute configuration of the target compound is a mandatory structural requirement for binding to vancomycin's D-Ala-D-Ala binding pocket, a feature not met by its (S,S) enantiomer. Foundational biochemical studies demonstrate that only peptides terminating in a D,D-configuration can form stable complexes with the antibiotic [1]. Specifically, vancomycin's affinity for the D-Ala-D-Ala motif is high, while affinity is drastically reduced when the terminal residue is replaced by D-lactate or D-serine, highlighting the stringent stereochemical requirements [1][2].
| Evidence Dimension | Ligand-target binding specificity |
|---|---|
| Target Compound Data | Terminal D-Ala-D-Ala motif (present in target compound after deprotection) |
| Comparator Or Baseline | D-Ala-D-Lac or D-Ala-D-Ser terminus |
| Quantified Difference | High affinity vs. low affinity (qualitative; specific Ka values were not reported in this context for the protected dipeptide) |
| Conditions | Vancomycin complex formation assay (UV difference spectroscopy and NMR) [1] |
Why This Matters
For research on vancomycin's mechanism or development of new antibiotics, the D,D-configuration is not just a preference but a prerequisite for biological relevance, making the L,L or other diastereomers unsuitable.
- [1] Perkins, H. R., & Nieto, M. (1971). Modifications of the acyl-d-alanyl-d-alanine terminus affecting complex-formation with vancomycin. *Biochemical Journal*, 123(5), 789-793. PMID: 5124386 View Source
- [2] Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. *Microbiology Spectrum*, 4(2), 10.1128/microbiolspec.VMBF-0016-2015. As referenced in PDB101. View Source
